(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid
JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor with Ki values of 9.0 and 2.94 nM for the central cannabinoid (CB1) and CB2 receptors, respectively. JWH 018 N-pentanoic acid β-D-glucuronide is an expected major urinary metabolite of JWH 018, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1307803-54-8
VCID:
VC0121855
InChI:
InChI=1S/C30H29NO9/c32-23(39-30-27(36)25(34)26(35)28(40-30)29(37)38)14-5-6-15-31-16-21(19-11-3-4-13-22(19)31)24(33)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25-28,30,34-36H,5-6,14-15H2,(H,37,38)/t25-,26-,27+,28-,30+/m0/s1
SMILES:
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Molecular Formula:
C30H29NO9
Molecular Weight:
547.56
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid
CAS No.: 1307803-54-8
Cat. No.: VC0121855
Molecular Formula: C30H29NO9
Molecular Weight: 547.56
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor with Ki values of 9.0 and 2.94 nM for the central cannabinoid (CB1) and CB2 receptors, respectively. JWH 018 N-pentanoic acid β-D-glucuronide is an expected major urinary metabolite of JWH 018, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1307803-54-8 |
| Molecular Formula | C30H29NO9 |
| Molecular Weight | 547.56 |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C30H29NO9/c32-23(39-30-27(36)25(34)26(35)28(40-30)29(37)38)14-5-6-15-31-16-21(19-11-3-4-13-22(19)31)24(33)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25-28,30,34-36H,5-6,14-15H2,(H,37,38)/t25-,26-,27+,28-,30+/m0/s1 |
| Standard InChI Key | QZIWNLDEEAZETN-NEOPOEGOSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
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